Pentyl(2-phenoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl(2-phenoxyethyl)amine is an organic compound characterized by a pentyl group attached to a 2-phenoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl(2-phenoxyethyl)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-phenoxyethylamine with a pentyl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-phenoxyethylamine in a suitable solvent such as ethanol.
- Add a base like sodium hydroxide to deprotonate the amine.
- Introduce the pentyl halide (e.g., pentyl bromide) to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, the product is extracted and purified using standard techniques like distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Pentyl(2-phenoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenoxyethyl derivatives
Scientific Research Applications
Pentyl(2-phenoxyethyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Pentyl(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethylamine: Lacks the pentyl group but shares the phenoxyethylamine core.
Pentylamine: Contains the pentyl group but lacks the phenoxyethyl moiety.
Phenoxyethyl piperidine: A cyclic analog with a piperidine ring instead of the pentyl group
Uniqueness
Pentyl(2-phenoxyethyl)amine is unique due to the combination of the pentyl and phenoxyethylamine groups, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-2-3-7-10-14-11-12-15-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |
InChI Key |
WOEAQQLEAOIBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.